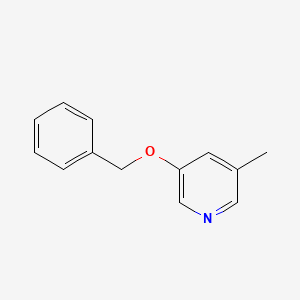

3-(Benzyloxy)-5-methylpyridine

Overview

Description

“3-(Benzyloxy)-1-propanol” is an organic building block . It undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions of benzyloxy derivatives with various aminophenol derivatives . The synthesized compounds are usually characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications

Precursor for Synthesis of Other Compounds “3-(Benzyloxy)-5-methylpyridine” can be used as a precursor for the synthesis of other compounds. For example, it can be used to synthesize benzyl acetate, which is a fragrance and flavoring agent.

Pharmaceutical Intermediate

“3-(Benzyloxy)-5-methylpyridine” can be used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs .

Research Use Only (RUO)

This compound is often labeled as “Research Use Only” (RUO) . This means it’s primarily used in laboratory research and is not intended for diagnostic or therapeutic use .

Part of Legacy Brand Products

“3-(Benzyloxy)-5-methylpyridine” is part of the legacy brand products of Thermo Scientific Chemicals . This means it was originally part of the Alfa Aesar product portfolio .

Mechanism of Action

Target of Action

It is known that similar compounds can interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, such as those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are known to have various adme properties that can influence their bioavailability .

Result of Action

Similar compounds are known to induce various molecular and cellular effects, such as changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

properties

IUPAC Name |

3-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDHECNCSYQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)

![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)

![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)

![3-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1525970.png)